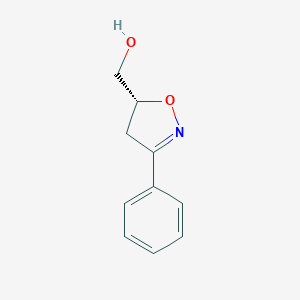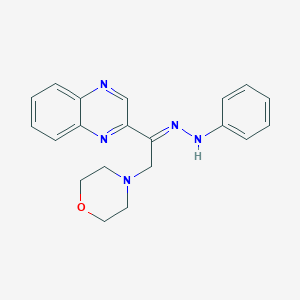![molecular formula C23H23NO6 B282223 methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282223.png)
methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate, also known as Methyl 4-(4-hydroxy-3-(4-methylbenzoyl)-1-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Several studies have shown that methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has potent anti-proliferative effects on cancer cells, and may be effective in preventing the growth and spread of tumors.
Mecanismo De Acción
The mechanism of action of methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell division and growth. This may lead to the death of cancer cells, and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has been shown to have a variety of biochemical and physiological effects on cells and tissues. In addition to its anti-cancer properties, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It may also have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate in lab experiments is its potent anti-cancer properties. This makes it an attractive candidate for the development of new cancer treatments. However, there are also several limitations to using this compound in research. For example, it may be difficult to obtain in large quantities, and its complex molecular structure may make it difficult to study using certain techniques.
Direcciones Futuras
There are several potential future directions for research on methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate. One area of research involves the development of new cancer treatments based on this compound. Another potential direction involves the study of its neuroprotective properties, and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations to its use in research.
Métodos De Síntesis
The synthesis of methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves a multi-step process that has been described in several research articles. One of the most common methods involves the condensation of 4-methylbenzoyl chloride with 1-(2-hydroxypropyl)-3-(4-hydroxyphenyl)-2-propen-1-one, followed by the reaction of the resulting product with methyl 4-hydroxybenzoate. The final product is then purified using chromatography techniques.
Propiedades
Fórmula molecular |
C23H23NO6 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
methyl 4-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H23NO6/c1-13-4-6-16(7-5-13)20(26)18-19(24(12-14(2)25)22(28)21(18)27)15-8-10-17(11-9-15)23(29)30-3/h4-11,14,19,25-26H,12H2,1-3H3/b20-18- |
Clave InChI |
YZUDQJOATIINOB-ZZEZOPTASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)